molecular formula C17H19NO2 B4760955 4-methyl-N-[2-(4-methylphenoxy)ethyl]benzamide CAS No. 5925-90-6

4-methyl-N-[2-(4-methylphenoxy)ethyl]benzamide

Cat. No.: B4760955
CAS No.: 5925-90-6
M. Wt: 269.34 g/mol
InChI Key: PAOYMTQHXUFOLE-UHFFFAOYSA-N
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Description

4-Methyl-N-[2-(4-methylphenoxy)ethyl]benzamide (Chemical formula: C₁₇H₁₉NO₂; molecular weight: 269.34 g/mol; ChemSpider ID: 1661927) is a substituted benzamide derivative characterized by a benzamide core linked to a 2-(4-methylphenoxy)ethyl group . The compound’s structure includes a 4-methylphenyl ring attached via an ether linkage to an ethylamine chain, which is further connected to a 4-methylbenzamide moiety. Its physicochemical properties, such as a monoisotopic mass of 269.141579 Da, suggest moderate hydrophobicity, making it suitable for applications in medicinal chemistry and material science.

Properties

IUPAC Name

4-methyl-N-[2-(4-methylphenoxy)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-13-3-7-15(8-4-13)17(19)18-11-12-20-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAOYMTQHXUFOLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCOC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90367053
Record name 4-methyl-N-[2-(4-methylphenoxy)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669344
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5925-90-6
Record name 4-methyl-N-[2-(4-methylphenoxy)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[2-(4-methylphenoxy)ethyl]benzamide typically involves the reaction of 4-methylphenol with 2-chloroethylamine to form 2-(4-methylphenoxy)ethylamine. This intermediate is then reacted with 4-methylbenzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[2-(4-methylphenoxy)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

4-methyl-N-[2-(4-methylphenoxy)ethyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the production of polymers, coatings, and other materials due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-methyl-N-[2-(4-methylphenoxy)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Key Observations:
  • Substituent Effects: The presence of a 4-methylphenoxyethyl group in the target compound distinguishes it from halogenated (e.g., bromo, chloro) or nitro-substituted analogs like 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide . These substituents influence electronic properties and steric bulk, affecting binding affinity in biological systems.
  • Conformational Flexibility : The dihedral angle between aromatic rings varies significantly. For example, 2-chloro-N-(4-methoxyphenyl)benzamide exhibits a near-orthogonal arrangement (79.20°) , whereas 4-methyl-N-[2-(piperidin-1-yl)ethyl]benzamide has a smaller angle (31.63°) due to the piperidine ring’s chair conformation .
  • Hydrogen Bonding: The target compound lacks the extensive hydrogen-bonding networks seen in hydrated derivatives like 4-methyl-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate, where water molecules mediate O–H⋯O and N–H⋯O interactions .

Pharmacological and Functional Comparisons

Sigma Receptor Targeting

Benzamides such as [¹²⁵I]PIMBA (N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide) exhibit high affinity for sigma receptors (Kd = 5.80 nM), enabling diagnostic imaging of prostate tumors . In contrast, 4-methyl-N-[2-(4-methylphenoxy)ethyl]benzamide lacks the iodinated or piperidinyl groups critical for sigma receptor binding, suggesting divergent biological targets.

Gastrokinetic Activity

AS-4370, a morpholine-containing benzamide, enhances gastric emptying via serotonin receptor modulation, with potency exceeding metoclopramide . The target compound’s 4-methylphenoxyethyl group may limit similar activity due to reduced interaction with gastrointestinal receptors.

Radical Detection and Stability

Metoclopramide derivatives (e.g., 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide) generate hydroxyl radicals detectable via ESR spin-trapping . The stability of this compound under γ-irradiation remains unstudied, but its lack of electron-withdrawing groups (e.g., nitro, chloro) likely reduces radical formation.

Biological Activity

4-methyl-N-[2-(4-methylphenoxy)ethyl]benzamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores the compound's biological activity, synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a benzamide structure substituted with a methyl group and a 4-methylphenoxyethyl group. Its chemical formula is C16_{16}H19_{19}NO2_2, and it possesses properties that allow it to interact with various biological targets.

The biological activity of this compound is primarily attributed to its role as a ligand in receptor binding studies. It has been investigated for its potential to modulate the activity of specific enzymes and receptors, which may lead to anti-inflammatory and analgesic effects. The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various models, suggesting its potential use in treating inflammatory diseases.
  • Analgesic Properties : Preliminary studies indicate that it may also possess analgesic effects, making it a candidate for pain management therapies.

Potential Therapeutic Applications

The compound has been explored for several therapeutic applications:

  • Metabolic Syndrome : Due to its ability to activate Peroxisome Proliferator-Activated Receptors (PPARs), it may be beneficial in managing conditions related to metabolic syndrome, including obesity and type 2 diabetes .
  • Cardiovascular Diseases : Its role in modulating lipid and carbohydrate metabolism positions it as a potential therapeutic agent for cardiovascular diseases .

Synthesis and Evaluation

Research has synthesized various analogs of this compound, evaluating their biological activities through in vitro assays. For example, studies have reported that certain derivatives exhibit significant anti-pathogenic activity against bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus .

Comparative Activity Table

The following table summarizes the biological activities observed for different derivatives related to this compound:

Compound NameBiological ActivityTarget Pathway/MechanismReference
This compoundAnti-inflammatory, analgesicInhibition of inflammatory enzymes
N-(aryl-carbamothioyl)benzamidesAnti-pathogenicInteraction with bacterial cell membranes
PPAR-activating derivativesMetabolic regulationModulation of lipid and glucose metabolism

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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